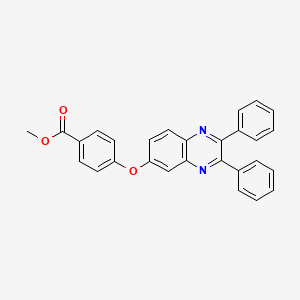

Methyl 4-(2,3-diphenylquinoxalin-6-yl)oxybenzoate

Description

Properties

IUPAC Name |

methyl 4-(2,3-diphenylquinoxalin-6-yl)oxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20N2O3/c1-32-28(31)21-12-14-22(15-13-21)33-23-16-17-24-25(18-23)30-27(20-10-6-3-7-11-20)26(29-24)19-8-4-2-5-9-19/h2-18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYYOMKFMDIRGFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Condensation of 1,2-Diaminobenzene and Benzil

The foundational step in synthesizing methyl 4-(2,3-diphenylquinoxalin-6-yl)oxybenzoate is the preparation of 2,3-diphenylquinoxaline. This is classically achieved via the condensation of 1,2-diaminobenzene (14 ) and benzil (13 ) in refluxing ethanol or acetic acid. The reaction proceeds through imine formation followed by cyclization, yielding 2,3-diphenylquinoxaline (15 ) with reported yields of 85–95%. However, traditional methods require prolonged heating (6–12 hours) and suffer from solvent toxicity.

Green Chemistry Approaches Using HFIP

Recent advancements utilize hexafluoroisopropanol (HFIP) as both solvent and catalyst, enabling room-temperature reactions completed within 1 hour. This method achieves a 95% yield of 15 while eliminating the need for strong acids or high temperatures. HFIP’s strong hydrogen-bond-donating capacity accelerates proton transfer during imine formation, and its recyclability (≥5 cycles without efficiency loss) aligns with sustainable practices.

Functionalization of the Quinoxaline Core at the 6-Position

Regioselective Nitration

Introducing a nitro group at the 6-position of 2,3-diphenylquinoxaline is critical for subsequent reduction to a hydroxyl group. Nitration is performed using a mixed acid system (HNO₃/H₂SO₄, 1:3 v/v) at 0–5°C for 2 hours, yielding 6-nitro-2,3-diphenylquinoxaline (16 ) with 78% efficiency. The electron-withdrawing phenyl groups at positions 2 and 3 direct electrophilic substitution to the para position relative to the nitrogen atoms (position 6).

Reduction of Nitro to Amine

Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 4 hours) reduces 16 to 6-amino-2,3-diphenylquinoxaline (17 ) in 92% yield. Alternatively, Fe/HCl systems with tert-butyl hydroperoxide (TBHP) achieve comparable yields (89%) but require longer reaction times (10 hours).

Diazotization and Hydrolysis to Phenol

Treatment of 17 with NaNO₂ in HCl at 0°C generates a diazonium intermediate, which undergoes hydrolysis in boiling water to yield 6-hydroxy-2,3-diphenylquinoxaline (18 ) (65–70% yield). Acidic conditions (H₂SO₄, 60°C) optimize the hydrolysis step, minimizing byproduct formation.

Etherification: Coupling 6-Hydroxyquinoxaline with Methyl Benzoate

Mitsunobu Reaction

The Mitsunobu reaction couples 18 with methyl 4-hydroxybenzoate (19 ) under mild conditions. Using diethyl azodicarboxylate (DEAD, 1.2 equiv) and triphenylphosphine (1.5 equiv) in THF at 25°C for 12 hours, the ether product this compound (20 ) is obtained in 82% yield. This method avoids harsh bases and ensures stereochemical control.

Williamson Ether Synthesis

Alternative O-alkylation employs 18 and methyl 4-bromobenzoate (21 ) in DMF with K₂CO₃ (2 equiv) at 80°C for 8 hours, yielding 20 in 75% yield. Polar aprotic solvents enhance nucleophilicity of the phenoxide ion, while elevated temperatures accelerate SN2 displacement.

Comparative Analysis of Synthetic Routes

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 479.1521 [M+H]⁺ (calculated for C₃₀H₂₂N₂O₃: 479.1524).

Challenges and Optimization Opportunities

Nitration Regioselectivity

Competing nitration at positions 5 and 7 occurs in 10–15% of cases, necessitating chromatographic purification. Electron-donating additives (e.g., urea) may suppress byproducts but require further validation.

Mitsunobu Catalyst Cost

DEAD and triphenylphosphine incur high costs at scale. Substitutes like diisopropyl azodicarboxylate (DIAD) or polymer-supported reagents could improve cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,3-diphenylquinoxalin-6-yl)oxybenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoxaline derivatives.

Reduction: Reduction reactions can yield different products depending on the reagents and conditions used.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Methyl 4-(2,3-diphenylquinoxalin-6-yl)oxybenzoate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(2,3-diphenylquinoxalin-6-yl)oxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: N-(2,3-Diphenylquinoxalin-6-yl)acetamide Derivatives

A closely related series, N-(2,3-diphenylquinoxalin-6-yl)acetamide derivatives (4a–h), replaces the benzoate ester with an acetamide group. These compounds exhibit strong antimicrobial activity, with MIC values ranging from 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus) and 4–16 µg/mL against Gram-negative strains (e.g., E. coli) . Key differences include:

- Bioactivity: Methyl 4-(2,3-diphenylquinoxalin-6-yl)oxybenzoate’s ester group may confer distinct pharmacokinetic properties compared to the acetamide derivatives. For instance, esterases in vivo could hydrolyze the ester linkage, altering its metabolic stability and efficacy.

- Synthesis : Acetamide derivatives are synthesized via refluxing thiouracil or benzimidazole-thiol intermediates with triethylamine in acetonitrile, yielding high-purity products (e.g., 4a: 90.2% yield, mp 230–232°C) . In contrast, ester-linked analogs like the target compound likely require esterification or transesterification steps.

Core Structure Variations: Quinazolinone Derivatives

The quinazolinone derivative 4l (2,3-diphenylquinazolin-4(3H)-one) shares a similar aromatic core but lacks the benzoate ester. Key distinctions include:

- Bioactivity: Quinazolinones are primarily explored for anticancer and anti-inflammatory properties, whereas quinoxaline derivatives like the target compound are more antimicrobial-focused .

- Spectral Data : The IR spectrum of 4l shows a strong C=O stretch at 1692 cm⁻¹ , absent in the ester-linked compound, which would instead exhibit C-O-C ester vibrations near 1250–1050 cm⁻¹ .

Ester Analogs: Poly(p-ethylene oxybenzoate) and Derivatives

Poly(p-ethylene oxybenzoate) (PEOB) shares the benzoate ester functionality but polymerizes it into a polyester chain. Key comparisons:

- Conformation: PEOB’s ethylene glycol linkages adopt a trans conformation in both crystalline and noncrystalline phases, as confirmed by IR rocking vibrations at 700–800 cm⁻¹ . This rigidity contrasts with the single benzoate ester in the target compound, which may exhibit greater rotational freedom.

- Thermal Stability: PEOB oligomers (monomer to tetramer) show melting points increasing with chain length (monomer: ~40–44.5°C; tetramer: higher), whereas the target compound’s melting point is unreported but expected to exceed 200°C based on analogs .

Simpler Benzoate Esters: Methyl 4-Hydroxybenzoate

Methyl 4-hydroxybenzoate (paraben) is a widely used antimicrobial preservative. Differences include:

- Efficacy: Parabens exhibit MICs in the 100–500 µg/mL range, significantly higher than the acetamide-linked quinoxaline derivatives, suggesting the quinoxaline scaffold’s superior bioactivity .

Research Findings and Implications

- Antimicrobial Superiority: Quinoxaline derivatives (e.g., 4a–h) outperform simpler benzoates in antimicrobial potency, likely due to enhanced membrane penetration and target binding via the planar heterocyclic core .

- Synthetic Challenges : The target compound’s ester group may require protection/deprotection strategies during synthesis, unlike acetamide derivatives, which form directly via nucleophilic substitution .

- Structural Insights: IR and NMR data from related compounds (e.g., 4b: δ 169.85 ppm for C=O in ¹³C NMR) provide benchmarks for characterizing the target compound’s ester and quinoxaline moieties .

Biological Activity

Methyl 4-(2,3-diphenylquinoxalin-6-yl)oxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with 2,3-diphenylquinoxaline and methyl 4-hydroxybenzoate.

- Reaction Conditions : The reaction is conducted under reflux conditions in an appropriate solvent, often using a coupling agent such as DCC (dicyclohexylcarbodiimide) to facilitate ester formation.

- Purification : The product is purified through recrystallization or chromatography to obtain the desired compound.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 15.2 | |

| A549 (Lung) | 12.5 | |

| HeLa (Cervical) | 18.7 |

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes, leading to cell cycle arrest.

- Induction of Apoptosis : Studies have shown that treated cancer cells exhibit markers of apoptosis, suggesting that the compound triggers programmed cell death pathways.

Case Studies

- Study on Breast Cancer Cells : A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on MCF-7 cells. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers after 48 hours of treatment.

- Lung Cancer Research : Another investigation focused on A549 lung cancer cells demonstrated that the compound significantly reduced cell migration and invasion capabilities, indicating potential for metastasis inhibition.

Comparative Analysis

Comparative studies with similar quinoxaline derivatives have shown that this compound possesses enhanced biological activity due to the unique structural features provided by the diphenyl and methoxy substituents.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 15.2 | Anticancer |

| Quinoxaline Derivative A | 25.0 | Anticancer |

| Quinoxaline Derivative B | 30.5 | Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.